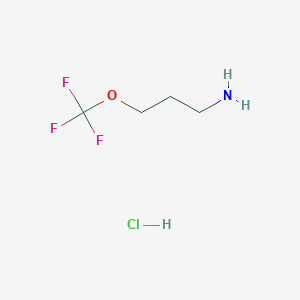

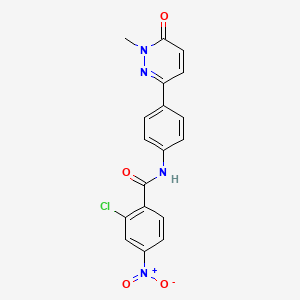

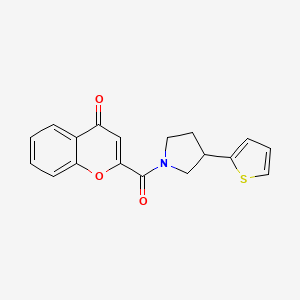

![molecular formula C19H21N5O B2381076 N-allyl-6-({4-[(methylsulfonyl)amino]phenyl}thio)nicotinamide CAS No. 1189452-07-0](/img/structure/B2381076.png)

N-allyl-6-({4-[(methylsulfonyl)amino]phenyl}thio)nicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-allyl-6-({4-[(methylsulfonyl)amino]phenyl}thio)nicotinamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as AMG-337 and has been shown to have a variety of biochemical and physiological effects. In

科学的研究の応用

Corrosion Inhibition

Nicotinamide Derivatives as Corrosion Inhibitors

A study by Chakravarthy, Mohana, and Pradeep Kumar (2014) explored the corrosion inhibition effect of various nicotinamide derivatives, including N-nicotinoylbenzimidothioic acid and N-(4-(methylthio)benzylidene)nicotinamide, on mild steel in hydrochloric acid solution. These derivatives exhibited mixed-type corrosion inhibition behavior and adsorption following the Langmuir isotherm model. This suggests potential applications of similar compounds in protecting metals from corrosion (Chakravarthy, Mohana, & Pradeep Kumar, 2014).

Antimicrobial Activity

4-Thiazolidinones of Nicotinic Acid with Antimicrobial Activity

Patel and Shaikh (2010) synthesized nicotinamide derivatives with antimicrobial properties, particularly against bacteria and fungi. This research highlights the antimicrobial potential of nicotinamide derivatives, suggesting that N-allyl-6-({4-[(methylsulfonyl)amino]phenyl}thio)nicotinamide could be explored for similar applications (Patel & Shaikh, 2010).

Metabolic Effects in Cancer Cells

Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition

Research by Tolstikov et al. (2014) on the metabolic effects of NAMPT inhibition in human cancer cells using FK866, a small molecule inhibitor, reveals significant alterations in amino acids metabolism and energy pathways. This study provides insight into the metabolic roles of nicotinamide derivatives and their potential therapeutic applications in cancer treatment (Tolstikov et al., 2014).

DNA Repair Stimulation

Stimulation of DNA Repair by Nicotinamide

A study by Berger and Sikorski (1980) demonstrated that nicotinamide stimulates DNA repair synthesis in UV-irradiated human lymphocytes. This suggests that nicotinamide derivatives could play a role in enhancing DNA repair mechanisms, which is relevant in the context of radiation damage and potentially in cancer therapy (Berger & Sikorski, 1980).

特性

IUPAC Name |

N-pentyl-1-phenyl-5-pyridin-4-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O/c1-2-3-7-12-21-19(25)17-18(15-10-13-20-14-11-15)24(23-22-17)16-8-5-4-6-9-16/h4-6,8-11,13-14H,2-3,7,12H2,1H3,(H,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNINYUBCSONRRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)C1=C(N(N=N1)C2=CC=CC=C2)C3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-pentyl-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

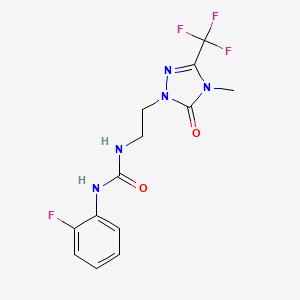

![N-(3,4-dimethoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2380998.png)

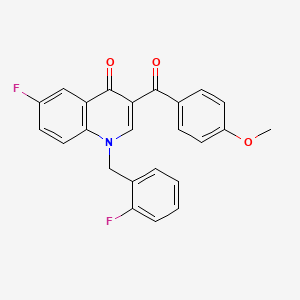

![4-chloro-2-(7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2381005.png)

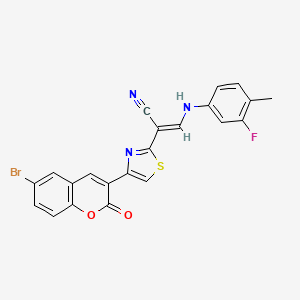

![3-(1-Oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)propanamide](/img/structure/B2381008.png)

![1-[(4-Fluorophenyl)methyl]-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea](/img/structure/B2381010.png)

![7-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B2381013.png)